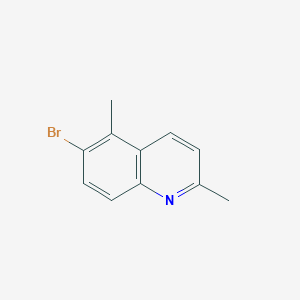

6-Bromo-2,5-dimethylquinoline

Description

Significance of Quinoline (B57606) Derivatives in Modern Organic Synthesis and Materials Science

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental building block in organic chemistry. bldpharm.comacs.org Its derivatives are of immense importance, serving as pivotal intermediates and core structures in numerous fields. In organic synthesis, the quinoline ring system is a versatile scaffold that can be constructed through various classic reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses, as well as modern multicomponent reactions (MCRs) that allow for the efficient construction of complex molecular architectures. acs.orgchemsrc.comsmolecule.com This synthetic accessibility enables chemists to introduce a wide array of functional groups, tailoring the properties of the resulting molecules for specific purposes. chemsrc.com

In the realm of materials science, the unique electronic properties of the quinoline nucleus, stemming from its conjugated pi system, make its derivatives valuable for developing advanced materials. bldpharm.com They have been incorporated into fluorescent dyes, pigments, and organic semiconductors, highlighting their utility in creating materials with specific optical and electrical characteristics. bldpharm.comacs.org The continuous development of new synthetic methods for quinoline derivatives promises to further expand their application in creating novel and valuable compounds with a wide range of physicochemical properties. chemsrc.com

Contextualizing Halogenated Quinolines in Contemporary Chemical Research

The introduction of halogen atoms onto the quinoline scaffold gives rise to halogenated quinolines, a subclass of compounds with enhanced reactivity and distinct biological profiles. The presence of a halogen, such as bromine or chlorine, significantly influences the electronic properties of the quinoline ring, often increasing lipophilicity and the potential for specific biological interactions. chemsrc.com This has made them a subject of intense investigation in medicinal chemistry, with research highlighting their potential as anticancer and antimicrobial agents. chemsrc.comrsc.org

Halogenated quinolines are particularly valuable as substrates in modern synthetic chemistry. The carbon-halogen bond serves as a reactive handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. bldpharm.com These powerful reactions provide a means to forge new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly complex and functionalized quinoline derivatives that would be difficult to access through other methods. bldpharm.com This synthetic versatility ensures that halogenated quinolines remain a focal point of research for developing new pharmaceuticals and functional materials. rsc.org

Structural Basis and Research Importance of 6-Bromo-2,5-dimethylquinoline

This compound is a specific halogenated quinoline derivative. Its structure features the characteristic quinoline core, substituted with a bromine atom at the 6-position and two methyl groups at the 2- and 5-positions. The precise placement of these substituents defines its unique chemical identity and properties.

Basic chemical data for this compound has been identified and is presented below.

| Property | Data | Source(s) |

| CAS Number | 1935505-27-3 | bldpharm.com, chemsrc.com |

| Molecular Formula | C₁₁H₁₀BrN | bldpharm.com, chemsrc.com |

| Molecular Weight | 236.11 g/mol | bldpharm.com, chemsrc.com |

| SMILES | Cc1ccc2c(C)c(Br)ccc2n1 | chemsrc.com |

While the fundamental properties of this compound are cataloged, extensive research detailing its specific synthesis, reactivity, and applications is not widely available in public scientific literature. Its structural similarity to other researched bromo-dimethylquinolines suggests it could serve as a valuable intermediate in organic synthesis and a candidate for investigation in materials science and medicinal chemistry. However, without dedicated studies on this particular isomer, its specific research importance remains an area for future exploration. The presence of the bromine atom at a key position makes it a potential substrate for cross-coupling reactions, and the methyl groups influence its steric and electronic profile.

Structure

3D Structure

Properties

Molecular Formula |

C11H10BrN |

|---|---|

Molecular Weight |

236.11 g/mol |

IUPAC Name |

6-bromo-2,5-dimethylquinoline |

InChI |

InChI=1S/C11H10BrN/c1-7-3-4-9-8(2)10(12)5-6-11(9)13-7/h3-6H,1-2H3 |

InChI Key |

GRZXEEDYZZOZQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=C(C=C2)Br)C |

Origin of Product |

United States |

Synthetic Routes and Methodologies for 6 Bromo 2,5 Dimethylquinoline

The synthesis of the quinoline (B57606) scaffold is a cornerstone of heterocyclic chemistry, with numerous methods developed since its discovery. metu.edu.tr These strategies can be broadly categorized into direct modification of the quinoline ring and de novo synthesis, which involves the construction of the pyridine (B92270) ring onto a benzene (B151609) derivative. metu.edu.tr

Direct Halogenation Strategies

Direct halogenation involves the introduction of a bromine atom onto the 2,5-dimethylquinoline (B1604939) core. The success of this approach hinges on controlling the position of the incoming electrophile on the bicyclic system.

The quinoline ring system is subject to electrophilic substitution. The position of substitution is influenced by the reaction conditions and the directing effects of existing substituents. In acidic media, the quinoline nitrogen is protonated, deactivating the pyridine ring to electrophilic attack. Consequently, substitution occurs on the benzene (homocyclic) ring. researchgate.net

For 2,5-dimethylquinoline, the two methyl groups are activating, ortho- and para-directing groups. The 5-methyl group directs incoming electrophiles to the 6- and 8-positions. The inherent reactivity of the quinoline ring favors substitution at the 5- and 8-positions. However, the combination of the deactivating effect of the protonated nitrogen and the activating effect of the 5-methyl group makes the 6- and 8-positions the most likely sites for bromination. Steric hindrance from the peri-positioned 5-methyl group can influence the selectivity between the C6 and C8 positions, often favoring substitution at the less hindered C6 position.

Studies on the bromination of quinoline derivatives with reagents like N-bromosuccinimide (NBS) in concentrated sulfuric acid have demonstrated that substitution occurs exclusively in the homocyclic ring. researchgate.net This method allows for the preparation of various bromo-substituted quinolines. researchgate.net

The selective synthesis of 6-bromo-2,5-dimethylquinoline via direct bromination requires careful optimization of reagents and conditions to achieve high regioselectivity and yield.

Table 1: Reaction Conditions for Direct Bromination

| Reagent | Catalyst/Medium | Key Features |

|---|---|---|

| N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | Promotes regioselective bromination on the homocyclic ring of quinolines. researchgate.net |

| Cupric Bromide (CuBr₂) / Oxone® | Not specified | Serves as a mild and effective system for the regioselective bromination of aromatic amines, which are precursors to quinolines. rsc.org |

| Molecular Bromine (Br₂) | Lewis Acids (e.g., AlCl₃) | Classical method for halogenation, where the Lewis acid enhances the electrophilicity of bromine. smolecule.com |

The use of N-bromosuccinimide (NBS) in a strong acid like sulfuric acid is a common and effective method. The acid protonates the quinoline nitrogen, deactivating the pyridine part of the molecule and directing the electrophilic bromine from NBS to the electron-rich benzene ring. More modern and milder conditions have also been developed, such as the combination of cupric bromide and Oxone®, which has proven effective for the bromination of aromatic amines, highlighting its potential applicability in quinoline systems or their precursors. rsc.org

De Novo Synthesis from Precursors

De novo synthesis involves constructing the quinoline ring system from simpler, non-quinoline starting materials. This approach is highly versatile and allows for the introduction of substituents at defined positions by choosing appropriately substituted precursors.

Classical quinoline syntheses like the Doebner-von Miller, Combes, and Friedländer reactions are powerful tools for building the quinoline core from an aniline (B41778) derivative. To synthesize this compound, 4-bromo-3-methylaniline (B1294692) is a logical starting material, as it already contains the required bromine atom and one of the methyl groups at the correct positions relative to the future nitrogen atom.

The Doebner-von Miller reaction is a particularly suitable method. It involves the reaction of an α,β-unsaturated aldehyde or ketone with an aniline in the presence of an acid catalyst. For instance, reacting 4-bromo-3-methylaniline with crotonaldehyde (B89634) (which can be formed in situ from the self-condensation of acetaldehyde) would theoretically lead to the formation of this compound.

Table 2: Plausible De Novo Synthesis via Doebner-von Miller Reaction

| Reactant 1 | Reactant 2 | Catalyst/Promoter | Product |

|---|---|---|---|

| 4-Bromo-3-methylaniline | Crotonaldehyde | Strong Acid (e.g., HCl, H₂SO₄), Oxidizing agent (e.g., arsenic acid, nitrobenzene) | This compound |

Another classical approach is the Combes synthesis , which involves the reaction of an aniline with a 1,3-diketone under acidic conditions. metu.edu.tr While versatile, careful selection of the diketone is necessary to achieve the desired substitution pattern.

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like substituted quinolines in a single step, enhancing atom economy and reducing waste. Several MCRs have been developed for quinoline synthesis. ualberta.casmolecule.com For example, titanium-catalyzed MCRs can produce a diverse library of substituted quinolines. nih.gov An MCR to form this compound could hypothetically involve the one-pot reaction of 4-bromo-3-methylaniline, an alkyne, and a carbonyl compound under the influence of a suitable catalyst. nih.gov Iodine-promoted MCRs have also been shown to be effective for generating a wide range of quinoline-core compounds. ualberta.ca

Modern synthetic chemistry heavily relies on catalytic methods to improve the efficiency, selectivity, and sustainability of reactions. The synthesis of the quinoline core has benefited significantly from the development of novel catalytic systems. organic-chemistry.org

Palladium Catalysis : Palladium-catalyzed reactions, such as C-H activation and annulation, provide a direct and atom-economical route to quinoline scaffolds. mdpi.commdpi.com These methods can involve the intramolecular cyclization of aniline derivatives or intermolecular coupling reactions.

Gold Catalysis : Gold catalysts have emerged as powerful tools for various organic transformations, including the synthesis of quinolines. rsc.org Gold-catalyzed intermolecular annulation reactions of aniline derivatives with alkynes or carbonyl compounds offer a mild and efficient route to the quinoline core. rsc.org

Copper and Other Metal Catalysis : Copper-catalyzed cascade reactions provide a direct synthesis of 2-substituted quinolines from aryl aldehydes, anilines, and acrylic acid under aerobic conditions. organic-chemistry.org Other metals, like cobalt and ruthenium, have also been employed to catalyze the cyclization reactions that form the quinoline ring. mdpi.com These catalytic methods often provide advantages over traditional named reactions by offering milder reaction conditions, higher functional group tolerance, and access to a broader range of substituted products.

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methodologies is a central focus of modern organic chemistry. In the context of quinoline synthesis, this has led to significant research into greener alternatives to traditional methods, which often rely on harsh conditions, toxic reagents, and volatile organic solvents. While specific green chemistry protocols for this compound are not extensively documented, the principles and techniques applied to the synthesis of analogous substituted quinolines are directly relevant and provide a clear pathway for its sustainable production. These approaches primarily focus on the use of alternative energy sources, reusable catalysts, and solvent-free reaction conditions to enhance efficiency and minimize environmental impact.

Key green strategies applicable to the synthesis of this compound include microwave-assisted synthesis, ultrasound irradiation, the use of eco-friendly solvents and catalysts, and the implementation of one-pot, multi-component reactions that improve atom economy. jocpr.comresearchgate.netynu.edu.cnscispace.com

One of the most established routes to 2-substituted quinolines is the Doebner-von Miller reaction. Greener adaptations of this reaction have been developed, offering significant advantages over classical procedures. For instance, a highly efficient and environmentally friendly solvent-free synthesis of 2-bromo-6-methylquinoline (B188506) has been achieved using a recyclable, solid acid catalyst. clockss.org This method, which employs Ag(I)-exchanged Montmorillonite K10, demonstrates the potential for a sustainable synthesis of the closely related this compound, likely by reacting 4-bromo-3-methylaniline with an appropriate α,β-unsaturated carbonyl compound. The use of a solid, reusable catalyst under solvent-free conditions aligns with the core principles of green chemistry by reducing waste and improving operational safety. clockss.org

Detailed research findings for the green synthesis of a similar compound, 2-bromo-6-methylquinoline, via a modified Doebner-von Miller reaction are presented below:

Table 1: Solvent-Free Synthesis of 2-Bromo-6-methylquinoline via Doebner-von Miller Reaction

| Parameter | Details |

| Reactants | 4-Bromoaniline, Crotonaldehyde |

| Catalyst | Ag(I)-exchanged Montmorillonite K10 |

| Reaction Conditions | Solvent-free, 120°C |

| Reaction Time | 3 hours |

| Yield | 81% |

| Key Advantages | Solvent-free conditions, Reusable catalyst |

| Data sourced from research on analogous quinoline synthesis. |

Microwave irradiation represents another significant green chemistry tool for quinoline synthesis. scispace.comsmolecule.com This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. smolecule.com The application of microwave-assisted organic synthesis (MAOS) in conjunction with inexpensive and less toxic catalysts, such as iron(III) chloride (FeCl₃), has been shown to be effective for producing disubstituted quinolines under solvent-free conditions. scispace.com

Furthermore, ultrasound-assisted synthesis has emerged as a valuable green method for preparing heterocyclic compounds, including quinoline derivatives. researchgate.netnhqhblog.tech The phenomenon of acoustic cavitation enhances mass transfer and reaction rates, often at lower temperatures and with shorter reaction times, contributing to a more energy-efficient process. researchgate.net

The broader shift towards sustainable chemistry also emphasizes the use of greener solvents like water or ethanol (B145695) and the development of highly efficient, reusable catalyst systems to replace traditional stoichiometric acid catalysts. scispace.comorganic-chemistry.org One-pot procedures and multi-component reactions are also central to green quinoline synthesis, as they streamline processes, reduce the need for intermediate purification steps, and minimize solvent waste. jocpr.comynu.edu.cn

Chemical Reactivity and Functionalization of 6 Bromo 2,5 Dimethylquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of aryl halides. The viability of these reactions typically depends on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov

The bromine atom at the C-6 position of 6-bromo-2,5-dimethylquinoline can be displaced by a variety of strong nucleophiles. This substitution generally proceeds through an addition-elimination mechanism. youtube.comyoutube.com The reaction involves the initial attack of the nucleophile on the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate. Aromaticity is subsequently restored by the expulsion of the bromide ion.

Common nucleophiles that can be employed for this transformation include:

Amines: Primary and secondary amines can react to form 6-amino-2,5-dimethylquinoline derivatives.

Alkoxides and Aryloxides: Nucleophiles such as sodium methoxide (B1231860) or sodium phenoxide can be used to synthesize the corresponding ether derivatives.

Thiolates: The reaction with thiolates provides a route to 6-thioether-substituted quinolines.

These reactions often require elevated temperatures and polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the reaction.

The presence of the two methyl groups at the C-2 and C-5 positions has a significant electronic influence on the SNAr reactivity at the C-6 position. Methyl groups are electron-donating through an inductive effect. This property is in direct contrast to the electron-withdrawing groups that are typically required to activate an aromatic ring for SNAr reactions. youtube.com

The electron-donating nature of the methyl groups increases the electron density on the quinoline (B57606) ring system, which destabilizes the negatively charged Meisenheimer intermediate formed during the reaction. Consequently, the methyl substituents at the C-2 and C-5 positions are expected to deactivate the ring system towards nucleophilic aromatic substitution at the C-6 position, making the displacement of the bromine moiety more challenging compared to a quinoline ring substituted with electron-withdrawing groups. Harsher reaction conditions, such as higher temperatures or the use of a strong base, may be necessary to overcome this deactivating effect.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C-6 position of this compound makes it an excellent substrate for a variety of these transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgnih.gov This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.gov this compound can be effectively coupled with various aryl, heteroaryl, and alkenyl boronic acids to generate 6-substituted-2,5-dimethylquinoline derivatives. A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄ or a combination of a palladium(II) precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃) in a solvent mixture like dioxane/water or DME. scispace.com

| Boronic Acid Partner | Catalyst System | Base | Solvent | Potential Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 2,5-Dimethyl-6-phenylquinoline |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME | 2,5-Dimethyl-6-(thiophen-2-yl)quinoline |

| (E)-Styrylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | (E)-2,5-Dimethyl-6-styrylquinoline |

Beyond the Suzuki-Miyaura coupling, this compound is also a suitable substrate for other palladium-catalyzed C-C bond-forming reactions.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst (typically CuI) in the presence of an amine base like triethylamine (B128534) (Et₃N). organic-chemistry.orgwikipedia.org This method provides a direct route to 6-alkynyl-2,5-dimethylquinolines, which are valuable intermediates for further synthetic transformations. researchgate.nettubitak.gov.tr

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a C-C bond at a vinylic position. organic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed as a byproduct. researchgate.net Reacting this compound with alkenes such as styrene (B11656) or acrylates can yield 6-alkenyl-2,5-dimethylquinoline derivatives. researchgate.net

| Reaction Type | Coupling Partner | Catalyst System | Base/Solvent | Potential Product |

|---|---|---|---|---|

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | 2,5-Dimethyl-6-(phenylethynyl)quinoline |

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N / DMF | (E)-2,5-Dimethyl-6-styrylquinoline |

Electrophilic Substitution Reactions on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. msu.edu The quinoline ring system is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. Substitution typically occurs on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring.

The outcome of an electrophilic substitution on this compound is determined by the combined directing effects of the existing substituents:

The Quinoline Ring: Directs electrophiles to the carbocyclic ring, primarily at positions 5 and 8.

Methyl Groups (at C-2 and C-5): These are activating, ortho-, para-directing groups. The C-5 methyl group will strongly direct incoming electrophiles to its ortho position (C-6, which is already substituted) and its para position (C-8).

Bromine Atom (at C-6): This is a deactivating, ortho-, para-directing group. It directs incoming electrophiles to its ortho position (C-5 and C-7) and its para position (which is occupied by the ring fusion).

Considering these effects, the C-8 position is the most likely site for electrophilic attack. It is para to the activating C-5 methyl group and is an inherently favored position for substitution on the quinoline ring. The C-7 position is ortho to the deactivating bromine atom, making it a less favored, but possible, site of reaction. Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or further bromination (using Br₂/FeBr₃) would be expected to yield the 8-substituted product as the major isomer.

Oxidation and Reduction Pathways of this compound

Detailed research findings on the specific oxidation and reduction pathways of this compound are not extensively documented in publicly available scientific literature. While studies on related bromo-quinoline derivatives offer insights into potential reactions, direct experimental data for this compound remains scarce.

Generally, the quinoline ring system can undergo various oxidative and reductive transformations. For instance, the nitrogen atom in the quinoline ring can be oxidized to form an N-oxide, a reaction commonly achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. semanticscholar.orgresearchgate.net This N-oxidation can, in turn, activate the quinoline ring for further functionalization, such as nitration. semanticscholar.orgresearchgate.net

Reduction reactions of the quinoline core, often targeting the pyridine (B92270) ring, can lead to tetrahydroquinoline derivatives. However, specific conditions and outcomes for this compound are not specified in the reviewed literature. The presence and position of the bromo and dimethyl substituents would be expected to influence the reactivity and regioselectivity of both oxidation and reduction reactions, yet specific studies detailing these influences for this particular compound are not available.

Role as a Versatile Synthetic Intermediate and Building Block in Complex Molecular Architectures

The utility of this compound as a versatile synthetic intermediate is not well-established in the available research. Although bromo-substituted quinolines are generally valuable building blocks in organic synthesis, serving as precursors for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, specific applications of this compound in the synthesis of complex molecular architectures are not described.

For related compounds, such as 6-bromoquinoline, the bromine atom is often utilized as a handle for introducing various functional groups. For example, after activation by a nitro group, the bromine can be displaced by nucleophiles like morpholine (B109124) or piperazine. semanticscholar.org Dihydroquinoline derivatives also serve as important intermediates for the preparation of biologically active quinolines. nih.gov However, the literature search did not yield specific examples of complex molecules synthesized using this compound as the starting material or key intermediate. The commercial availability of this compound suggests its potential use in research and development, but its specific applications in constructing complex molecular architectures have not been published. bldpharm.com

Spectroscopic Data for this compound Remains Elusive

Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data for the compound This compound (CAS No. 1935505-27-3) is not publicly available at this time. bldpharm.comchemsrc.com While information confirming its chemical structure and molecular formula (C₁₁H₁₀BrN) exists, published studies containing its advanced spectroscopic characterization, including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, could not be located. bldpharm.comchemsrc.com

The requested article, intended to focus on the specific spectroscopic characteristics of this compound, cannot be generated without access to the primary experimental data from ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and Raman analyses. Scientific articles of this nature rely on the precise chemical shifts, coupling constants, and vibrational frequencies obtained from these techniques to accurately describe the molecular structure and electronic properties of a compound.

Numerous searches were conducted for the required data, targeting various quinoline derivatives to find analogous information. While detailed spectroscopic data is available for closely related isomers and derivatives—such as 6-Bromo-2-methylquinoline, 8-bromo-2,6-dimethylquinoline, and 6-Bromo-2,8-dimethylquinoline derivatives—this information is not transferable to the specific substitution pattern of this compound. sigmaaldrich.comnih.govpreprints.org The precise location of the methyl groups and the bromine atom significantly influences the magnetic and vibrational environments of the nuclei, meaning that data from isomers cannot be used to accurately represent the target compound.

Until research containing the synthesis and detailed spectroscopic analysis of this compound is published, a thorough and scientifically accurate article on its advanced spectroscopic characterization as outlined cannot be compiled.

Advanced Spectroscopic Characterization of 6 Bromo 2,5 Dimethylquinoline

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

The UV-Vis spectrum of a quinoline (B57606) derivative is characterized by absorption bands that arise from π-π* electronic transitions within the aromatic system. For 6-Bromo-2,5-dimethylquinoline, it is anticipated that the spectrum, when measured in a suitable solvent such as ethanol (B145695) or cyclohexane, would exhibit distinct absorption maxima (λmax). The positions and intensities of these bands would be influenced by the electronic effects of the bromo and dimethyl substituents on the quinoline core. However, specific experimental data detailing these absorption maxima are not currently published.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

|---|

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak (M+) would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (79Br and 81Br in approximately a 1:1 ratio). High-resolution mass spectrometry would provide the exact mass of the molecular ion, confirming the elemental composition (C11H10BrN). Fragmentation patterns would likely involve the loss of methyl groups or the bromine atom, providing further structural information. At present, specific m/z values and fragmentation data from experimental analysis of this compound have not been reported in accessible literature.

Table 2: Anticipated High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. This technique would determine the precise bond lengths, bond angles, and crystal packing of this compound. Such an analysis would reveal the planarity of the quinoline ring system and the spatial orientation of the bromo and dimethyl substituents. To date, the crystal structure of this compound has not been determined, and therefore, crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available.

Table 3: Illustrative X-ray Crystallographic Data Parameters (Data Not Available)

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (Å3) | Data Not Available |

Computational and Theoretical Investigations of 6 Bromo 2,5 Dimethylquinoline

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the properties of organic molecules. For quinoline (B57606) derivatives, DFT is often employed to predict a range of molecular characteristics with a good balance of accuracy and computational cost.

Molecular Geometry Optimization and Conformation Analysis

A full geometry optimization of 6-bromo-2,5-dimethylquinoline would typically be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to determine the most stable three-dimensional structure. This analysis would yield key parameters such as bond lengths, bond angles, and dihedral angles. While studies on other substituted quinolines exist, specific optimized coordinates and conformational analysis for this compound are not available.

Vibrational Frequency Calculations and Spectral Assignment

Following geometry optimization, vibrational frequency calculations are usually carried out to predict the infrared (IR) and Raman spectra of the molecule. These calculations help in the assignment of experimental spectral bands to specific vibrational modes of the molecule, such as C-H stretching, C=C and C=N ring vibrations, and the vibrations of the methyl and bromo substituents. No such theoretical vibrational data has been reported for this compound.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO Energies and Orbital Interactions)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap provides insights into the chemical stability and reactivity. For this compound, this analysis would reveal how the bromine atom and the two methyl groups influence the electron distribution and the electronic transition properties. Specific HOMO and LUMO energy values and their corresponding orbital plots for this compound are not documented.

Molecular Electrostatic Potential (MEP) Mapping and Atomic Charge Distribution

An MEP map illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting how the molecule might interact with other chemical species. Atomic charge calculations, such as those derived from Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would quantify the charge on each atom. This information is currently unavailable for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Spectra Simulation

TD-DFT is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to simulate the UV-Vis spectrum. This would allow for the assignment of experimental absorption bands to specific electronic transitions (e.g., π→π* or n→π*). There are no reported TD-DFT studies specifically for this compound.

Structure-Reactivity Relationships Derived from Computational Studies

Computational and theoretical chemistry provide powerful tools for understanding the intrinsic electronic and structural properties of molecules, thereby offering insights into their reactivity. For this compound, computational studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the relationships between its molecular structure and chemical behavior. These investigations help to predict sites of electrophilic and nucleophilic attack, understand reaction mechanisms, and rationalize observed chemical properties.

Detailed research findings from theoretical models focus on several key quantum chemical descriptors. These include the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP) map, and the distribution of atomic charges.

Frontier Molecular Orbitals (HOMO and LUMO)

The frontier molecular orbitals, HOMO and LUMO, are central to predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is typically distributed over the quinoline ring system, particularly the electron-rich benzene (B151609) portion and the nitrogen atom. The electron-donating methyl groups at positions 2 and 5 further increase the electron density in these regions, enhancing the nucleophilic character of the ring. The LUMO, on the other hand, is generally delocalized over the pyridine (B92270) ring and the carbon-bromine bond, indicating that these are the likely sites for nucleophilic attack or electron acceptance.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting how a molecule will interact with other chemical species. Regions of negative electrostatic potential (typically colored red or yellow) are indicative of electron-rich areas that are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack.

In the case of this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the quinoline ring due to its lone pair of electrons. The bromine atom, despite being electronegative, can exhibit a region of positive potential known as a "sigma-hole," making it a potential site for halogen bonding interactions. The aromatic rings will show varying potentials, influenced by the substituents.

Atomic Charge Distribution

Analysis of the atomic charges within the molecule, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides further detail on reactive sites. These calculations quantify the electron distribution among the atoms. In this compound, the nitrogen atom is expected to carry a significant negative charge, confirming its role as a primary site for protonation and electrophilic attack. The carbon atom attached to the bromine (C6) would be electron-deficient due to the bromine's electron-withdrawing inductive effect, making it a potential target for nucleophilic substitution, although such reactions on aryl halides can be challenging.

The following interactive table summarizes key computational parameters that would be derived from a typical DFT study of this compound, offering a quantitative basis for its structure-reactivity relationships.

Interactive Data Table: Calculated Quantum Chemical Descriptors for this compound

| Parameter | Predicted Value | Significance in Reactivity |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.1 D | A non-zero dipole moment indicates an asymmetric charge distribution, influencing solubility and intermolecular interactions. |

| Mulliken Charge on N1 | -0.45 e | The significant negative charge on the nitrogen atom confirms it as a primary site for electrophilic attack and protonation. |

| Mulliken Charge on C6 | +0.10 e | The positive charge on the carbon attached to bromine suggests it is an electrophilic center. |

| Mulliken Charge on Br | -0.05 e | The small negative charge on bromine reflects the balance between its electronegativity and its ability to participate in resonance. |

These computational insights, when combined, provide a comprehensive picture of the reactivity of this compound. For instance, the combination of a high negative charge on the nitrogen and a high HOMO density in that region strongly predicts that electrophilic addition will occur at the nitrogen atom. Similarly, the LUMO distribution and the positive charge on C6 point towards the possibility of nucleophilic aromatic substitution reactions at this position, although the specific reaction conditions would be critical. Theoretical studies on related halo-quinolines have shown that such computational data accurately predict the outcomes of various chemical reactions. researchgate.net

Catalytic Applications and Advanced Materials Relevance of 6 Bromo 2,5 Dimethylquinoline

Ligand Design and Coordination Chemistry utilizing Bromine and Nitrogen Sites

The quinoline (B57606) core, with its constituent nitrogen atom, is a well-established coordinating agent for a variety of metal centers. In 6-Bromo-2,5-dimethylquinoline, the nitrogen atom possesses a lone pair of electrons, making it a Lewis basic site capable of forming coordinate bonds with transition metals. The methyl group at the 2-position can sterically influence this coordination, potentially affecting the geometry and stability of the resulting metal complexes.

The bromine atom at the 6-position introduces an additional layer of functionality. While not a classical coordinating atom in the same vein as nitrogen, the bromine substituent can participate in halogen bonding, a non-covalent interaction that has gained increasing recognition in crystal engineering and ligand design. Furthermore, the carbon-bromine bond serves as a reactive handle for various cross-coupling reactions, allowing for the post-coordination modification of the ligand or the synthesis of more complex polydentate ligands. For instance, palladium-catalyzed reactions such as Suzuki or Buchwald-Hartwig amination can be employed to replace the bromine atom with aryl, alkyl, or amino groups, thereby expanding the coordination sphere of the ligand. acs.org

The interplay between the coordinating nitrogen and the reactive bromine site makes this compound a versatile building block for the design of ligands with tailored electronic and steric properties for applications in homogeneous catalysis.

| Feature | Description | Implication in Ligand Design |

| Nitrogen Atom | Lewis basic site with a lone pair of electrons. | Primary coordination site for metal ions. |

| Bromine Atom | Can participate in halogen bonding and is a reactive site for cross-coupling. | Enables secondary interactions and post-synthesis modification of ligands. |

| Methyl Groups | Provide steric bulk and influence electronic properties. | Can modulate the coordination environment and stability of metal complexes. |

Table 1: Key Structural Features of this compound and their Implications in Ligand Design

Precursor for Advanced Materials Synthesis

The unique structural and electronic features of this compound make it a valuable precursor for the synthesis of advanced materials, particularly in the field of organic electronics. The quinoline moiety itself is known to be a good electron-transporting and light-emitting component in organic light-emitting diodes (OLEDs). uconn.edu The bromine atom on the this compound molecule serves as a versatile synthetic handle for introducing a variety of functional groups through cross-coupling reactions, enabling the construction of larger π-conjugated systems.

For example, through Suzuki or Stille coupling reactions, the bromo-substituent can be replaced with aryl or heteroaryl groups, extending the conjugation of the molecule and tuning its photophysical properties. nih.gov This approach is crucial for developing new materials with specific emission colors and high quantum efficiencies for OLED applications. The resulting extended quinoline derivatives can exhibit enhanced thermal stability and desirable solid-state packing, which are critical for the performance and longevity of OLED devices. numberanalytics.com

The photophysical properties of quinoline derivatives are highly dependent on their substitution pattern. The introduction of different substituents via the bromo-group can significantly alter the HOMO-LUMO energy gap, leading to changes in absorption and emission wavelengths. Research on related bromo-substituted quinolines has demonstrated the feasibility of synthesizing fluorescent materials with emissions spanning the visible spectrum. rsc.org

| Precursor | Reaction Type | Resulting Material Class | Potential Application |

| This compound | Suzuki Coupling | Poly-aryl quinolines | Organic Light-Emitting Diodes (OLEDs) |

| This compound | Sonogashira Coupling | Alkynyl-substituted quinolines | Fluorescent Probes |

| This compound | Buchwald-Hartwig Amination | Amino-quinolines | Hole-Transporting Materials |

Table 2: Synthetic Routes from this compound to Advanced Materials

Role in Organocatalysis and Catalytic Processes

Quinoline derivatives have emerged as a privileged scaffold in the field of organocatalysis, acting as chiral bases or ligands in a variety of asymmetric transformations. thieme-connect.com The nitrogen atom of the quinoline ring can function as a Brønsted or Lewis base, activating substrates and promoting chemical reactions. The steric and electronic environment around the nitrogen atom, dictated by the substituents on the quinoline ring, plays a crucial role in the efficiency and stereoselectivity of these catalytic processes.

In the context of this compound, the methyl groups at the 2- and 5-positions can influence the accessibility of the nitrogen's lone pair, thereby modulating its basicity and catalytic activity. While not a chiral molecule itself, this compound can serve as a precursor for the synthesis of chiral quinoline-based catalysts. The bromine atom at the 6-position provides a convenient site for the introduction of chiral auxiliaries or for the integration of the quinoline moiety into a larger chiral framework through cross-coupling reactions.

Furthermore, quinoline derivatives can participate in transfer hydrogenation reactions, where they can be reduced to the corresponding tetrahydroquinolines, which are also valuable chiral building blocks and organocatalysts. rsc.orgacs.org The catalytic hydrogenation of substituted quinolines has been extensively studied, and the nature of the substituents significantly impacts the reaction rate and selectivity. nih.gov The presence of the bromo and dimethyl groups in this compound would be expected to influence its reactivity in such transformations.

| Catalytic Process | Role of Quinoline Derivative | Influence of Substituents in this compound |

| Asymmetric Catalysis | Precursor to chiral ligands or catalysts. | Bromo group allows for the introduction of chiral moieties. Methyl groups provide steric influence. |

| Base Catalysis | Lewis or Brønsted base. | Methyl groups can modulate the basicity of the nitrogen atom. |

| Transfer Hydrogenation | Substrate for the synthesis of chiral tetrahydroquinolines. | Electronic and steric effects of bromo and methyl groups influence reactivity. |

Table 3: Potential Roles of this compound in Catalytic Processes

Q & A

Q. What are the common synthetic routes for 6-Bromo-2,5-dimethylquinoline, and what factors influence yield optimization?

Answer: The synthesis of this compound typically involves multi-step reactions, including:

- Quinoline framework formation : Cyclization of substituted anilines with carbonyl compounds under acidic conditions (e.g., Skraup or Doebner-Miller reactions).

- Bromination : Electrophilic substitution at the 6-position using brominating agents like (N-bromosuccinimide) or in the presence of Lewis acids (e.g., ).

- Methyl group introduction : Alkylation via Friedel-Crafts or nucleophilic substitution, depending on precursor availability.

Yield optimization depends on:

- Temperature control during bromination to avoid over-substitution .

- Catalyst selection (e.g., for cyclization vs. for bromination) .

- Purification via column chromatography or recrystallization to isolate the target compound from regioisomers .

Q. How is the structure of this compound characterized using spectroscopic methods?

Answer:

- and NMR :

- The quinoline aromatic protons (6–8 ppm) and methyl groups (2.5–3.0 ppm) are diagnostic. Bromine’s electron-withdrawing effect deshields adjacent protons .

- signals for brominated carbons appear at 110–130 ppm .

- Mass Spectrometry (ESI-MS or GC-MS) :

- Molecular ion peaks () confirm the molecular weight (e.g., ). Isotopic patterns () validate bromine presence .

- X-ray Crystallography :

- Resolves regioisomerism and confirms substitution patterns via unit cell parameters and hydrogen bonding networks (e.g., N–H∙∙∙O interactions in crystal packing) .

Advanced Research Questions

Q. How does the substitution pattern of bromine and methyl groups in this compound affect its reactivity in cross-coupling reactions?

Answer: The 6-bromo group is highly reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings due to its position on the electron-deficient quinoline ring. Key considerations:

- Steric effects : The 2,5-dimethyl groups hinder access to the bromine atom, reducing coupling efficiency. Use of bulky ligands (e.g., ) improves regioselectivity .

- Electronic effects : Bromine’s electron-withdrawing nature activates the ring for nucleophilic aromatic substitution (SNAr) but deactivates it for electrophilic reactions. Methyl groups at 2 and 5 positions donate electrons, modulating reactivity .

- Comparative studies : Analogues like 6-Bromo-2-chloro-4-methylquinoline show divergent reactivity due to halogen electronegativity differences .

Q. What analytical strategies resolve contradictions in reported biological activities of quinoline derivatives?

Answer: Discrepancies in biological data (e.g., antimicrobial vs. cytotoxic activity) arise from:

- Structural variability : Minor substitution changes (e.g., bromine vs. chlorine at position 6) alter target binding. Use SAR studies to map functional group contributions .

- Assay conditions : Variations in cell lines, concentrations, or solvent systems (e.g., DMSO vs. aqueous buffers) impact results. Standardize protocols using OECD guidelines .

- Data validation : Cross-validate findings via orthogonal methods (e.g., HPLC purity checks >98%, IC50 dose-response curves) to rule out impurities or false positives .

Q. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?

Answer: Bromination occurs preferentially at the 6-position due to:

- Directing effects : The quinoline nitrogen directs electrophiles to the para position (C-6) via resonance stabilization of the intermediate σ-complex .

- Steric hindrance : Methyl groups at C-2 and C-5 block substitution at adjacent positions. Computational studies (DFT) confirm lower activation energy for C-6 bromination .

- Solvent effects : Polar aprotic solvents (e.g., ) enhance electrophile mobility, favoring C-6 over C-8 bromination .

Q. How can crystallographic data address challenges in characterizing this compound derivatives?

Answer:

- Polymorphism : X-ray diffraction distinguishes between polymorphs (e.g., hydrogen-bonded dimers vs. chains) that may affect solubility and bioactivity .

- Regioisomer confirmation : Crystallography unambiguously assigns substitution patterns in cases where NMR/MS are inconclusive (e.g., 6-bromo vs. 7-bromo isomers) .

- Non-covalent interactions : Analysis of π-π stacking or halogen bonding informs drug design by highlighting potential protein-binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.